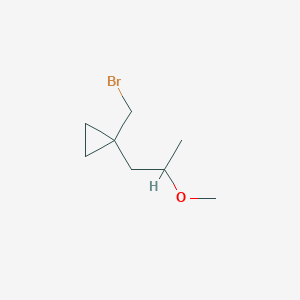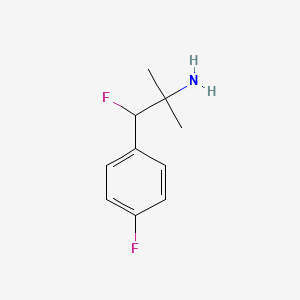
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct physical and chemical characteristics, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine typically involves multiple steps, including the introduction of fluorine atoms into the aromatic ring and the formation of the amine group. Common synthetic routes include:
Fluorination Reactions:
Amination Reactions: Formation of the amine group through reactions with appropriate amine precursors.
Industrial Production: Large-scale production methods often involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents .
Applications De Recherche Scientifique
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain receptors and enzymes, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar fluorinated compounds, such as:
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Known for its use in C-H activation and fluorination reactions.
Fluorinated Pyridines: Widely studied for their unique chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Investigated for their potential as fibroblast growth factor receptor inhibitors.
Propriétés
Formule moléculaire |
C10H13F2N |
|---|---|
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
1-fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,13H2,1-2H3 |
Clé InChI |
HNKZGDBLWLNGQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=C(C=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
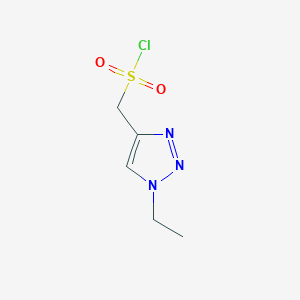
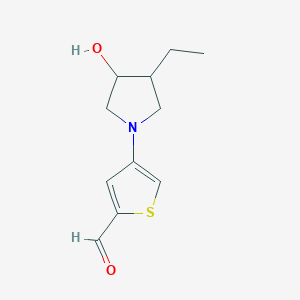
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
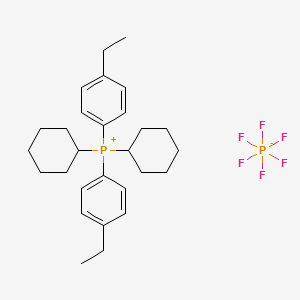
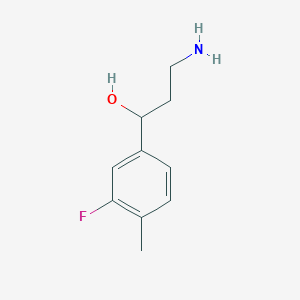

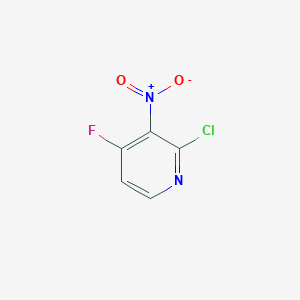
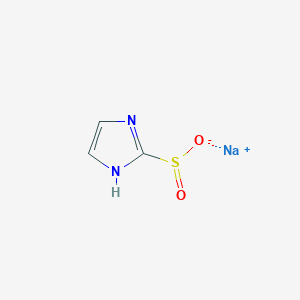
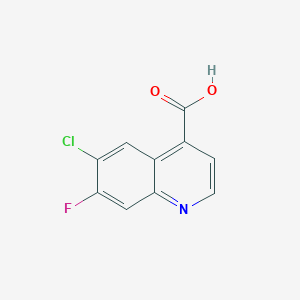
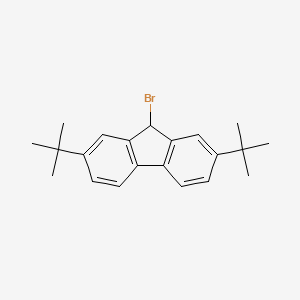

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
